

GID4 Homolog Function: A Cross-Species Technical Guide

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Abstract

GID4 (Glucose-Induced Degradation protein 4) is an evolutionarily conserved substrate receptor of the multi-subunit CTLH/GID E3 ubiquitin ligase complex. This complex plays a critical role in cellular homeostasis by targeting proteins for proteasomal degradation. The function of GID4, particularly its role in recognizing specific N-terminal degradation signals (N-degrons), is a subject of intense research with implications for various physiological processes and disease states, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the function of GID4 homologs in key model organisms, with a focus on Saccharomyces cerevisiae (yeast) and humans. It summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of GID4's role in cellular regulation.

Core Function of GID4: The Pro/N-end Rule Pathway

GID4 functions as an N-recognin, a component of the ubiquitin-proteasome system that identifies proteins bearing specific N-terminal amino acids, marking them for degradation.[1][2] [3] Specifically, GID4 is a key player in the Pro/N-end rule pathway, a branch of the N-end rule pathway that recognizes proteins with an N-terminal proline residue (Pro/N-degron).[1][2][3] The recognition of this degron by GID4 leads to the ubiquitination of the substrate protein by the CTLH/GID complex and its subsequent degradation by the 26S proteasome.[4][5]



Structural Basis of Substrate Recognition

The substrate recognition domain of GID4 consists of an eight-strand β-barrel that forms a deep binding pocket.[6][7] This pocket is flanked by four loops (L1-L4) that create the degron peptide binding site.[6][7] Crystal structures of human GID4 in complex with various Pro/N-degrons have elucidated the molecular basis of this recognition, revealing a high degree of plasticity within the binding pocket that allows for the accommodation of various substrates.[2] [3][7] While N-terminal proline is a primary recognition motif, studies have shown that human GID4 can also recognize other hydrophobic N-terminal residues, such as isoleucine and valine, expanding the potential substrate repertoire of the CTLH/GID complex.[8][9]

GID4 Homolog Function in Saccharomyces cerevisiae

In the budding yeast S. cerevisiae, the GID complex is crucial for cellular adaptation to changes in nutrient availability, particularly glucose levels.[10][11][12]

Role in Glucose Metabolism

When yeast cells are shifted from a non-fermentable carbon source to glucose-rich conditions, the GID complex mediates the rapid degradation of key gluconeogenic enzymes, including fructose-1,6-bisphosphatase (Fbp1), malate dehydrogenase 2 (Mdh2), and isocitrate lyase 1 (Icl1).[10][11][12][13] This process, known as catabolite degradation, is essential for shutting down gluconeogenesis and prioritizing glycolysis.[10][13] The expression of Gid4 is induced by glucose, and its presence is necessary to trigger the ubiquitination and subsequent proteasomal degradation of these enzymes, which bear Pro/N-degrons.[10][12][14] The GID complex in yeast can form higher-order supramolecular assemblies, which are thought to enhance the efficiency of targeting oligomeric substrates like Fbp1.[11]

Regulation of Gid4 in Yeast

The activity of the GID complex is tightly regulated by the availability of its substrate receptor, Gid4.[10] In the absence of glucose, Gid4 is not expressed.[14] Upon glucose addition, Gid4 is rapidly synthesized, allowing the GID complex to become active and target gluconeogenic enzymes for degradation.[10][12] Once the metabolic shift is complete, Gid4 itself is



ubiquitinated by the GID complex and degraded by the proteasome, providing a negative feedback loop.[13]

GID4 Homolog Function in Humans

In humans, the GID4 homolog is a subunit of the CTLH (C-terminal to LisH) complex, which is structurally and functionally homologous to the yeast GID complex.[4][7][15] The human CTLH complex is implicated in a variety of cellular processes, including cell cycle progression, metabolism, and cell migration.[15][16][17]

Substrate Recognition and Cellular Roles

Human GID4 (hGID4) recognizes proteins with Pro/N-degrons and mediates their ubiquitination and degradation.[1][18] While the full spectrum of hGID4 substrates is still being elucidated, several key targets have been identified:

- ARHGAP11A: The hGID4 E3 ligase complex targets the RhoGAP protein ARHGAP11A for proteasomal degradation, thereby regulating cell migration and motility.[16][17][19]
 Interestingly, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that hGID4 may recognize other binding motifs.[16][19]
- HBP1: GID4 is a substrate-recognition subunit of the CTLH complex that mediates the ubiquitination and proteasomal degradation of the transcription factor HMG-box protein 1 (HBP1).[15][18]
- RNA Helicases: Proximity-dependent biotinylation studies have revealed that GID4 interacts with numerous nuclear proteins involved in RNA processing, including the RNA helicases DDX21 and DDX50.[4]

The diverse nature of these substrates suggests that the CTLH complex, through GID4, plays a multifaceted role in regulating cellular signaling and function.

GID4 in Drug Development

The druggable nature of the GID4 substrate-binding pocket has made it an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[4][6][7] Small molecules, such as PROTACs (Proteolysis Targeting Chimeras), can be



designed to bind to GID4 and recruit a target protein of interest to the CTLH complex for ubiquitination and degradation.[3][20] This approach holds promise for targeting proteins that have been traditionally considered "undruggable."[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of GID4 with its substrates and small molecule binders.

Table 1: Binding Affinities of Peptides to Human GID4

| Peptide Sequence | Dissociation Constant (Kd) | Reference |
|--------------------------------|----------------------------|-----------|
| PGLW | 1.9 μΜ | [9] |
| IGLW | 16 μΜ | [9] |
| PGLWKS (fluorescently labeled) | 4.0 μΜ | [6][7] |
| PGLWKS (unlabeled) | 2.13 μΜ | [21] |

Table 2: Binding Affinities and Cellular Activity of Small Molecule Binders to Human GID4

| Compound | Dissociation Constant (Kd) | IC50 (Competition Assay) | Cellular EC50 | Reference |
|------------|-------------------------------|--------------------------------|---------------|-----------|
| 16 | 110 μΜ | 148.5 μΜ | - | [6][7] |
| 67 | 17 μΜ | 18.9 μΜ | - | [6][7] |
| 88 | 5.6 μΜ | - | 558 nM | [7] |
| PFI-7 | - | - | 570 nM | [22] |
| Compound 1 | 78.80 μΜ | - | - | [21] |

Key Experimental Protocols



This section outlines the methodologies for key experiments used to study GID4 function.

Proximity-Dependent Biotinylation (BioID2) for Identifying GID4 Interactors

This technique is used to identify proteins that are in close proximity to GID4 within a cellular context.

Methodology:

- Vector Construction: Fuse the GID4 gene to the BioID2 gene, which encodes a promiscuous biotin ligase.
- Cell Transfection: Transfect the GID4-BioID2 fusion construct into the desired cell line.
- Biotin Labeling: Supplement the cell culture medium with biotin to allow the GID4-BioID2 fusion protein to biotinylate nearby proteins.
- Cell Lysis and Streptavidin Pulldown: Lyse the cells and use streptavidin-coated beads to capture the biotinylated proteins.
- Mass Spectrometry: Elute the captured proteins and identify them using mass spectrometry.

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate protein can be ubiquitinated by the GID/CTLH complex in a GID4-dependent manner.

Methodology:

- Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2H), ubiquitin, the GID/CTLH complex (with and without GID4), and the substrate protein.
- Reaction Setup: Combine the purified components in a reaction buffer containing ATP.
- Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a specific time.



Western Blot Analysis: Stop the reaction and analyze the ubiquitination of the substrate
protein by western blotting using an antibody specific to the substrate or to ubiquitin. An
increase in higher molecular weight species of the substrate indicates polyubiquitination.

Cellular Thermal Shift Assay (CETSA)

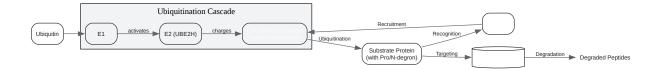
CETSA is used to assess the engagement of small molecule compounds with GID4 in living cells.

Methodology:

- Cell Treatment: Treat cells with the compound of interest or a vehicle control.
- Heating: Heat the cell lysates or intact cells to a range of temperatures.
- Protein Extraction: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
- Protein Quantification: Quantify the amount of soluble GID4 at each temperature using methods like western blotting or a HiBiT-based system.
- Data Analysis: A shift in the melting curve of GID4 in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

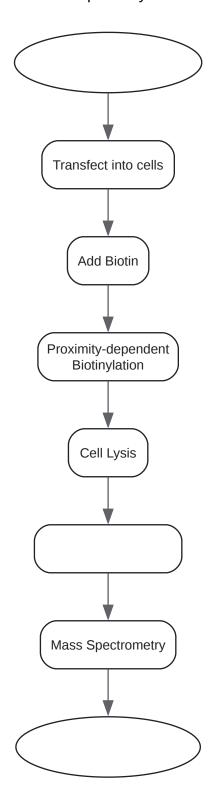
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to GID4 function.



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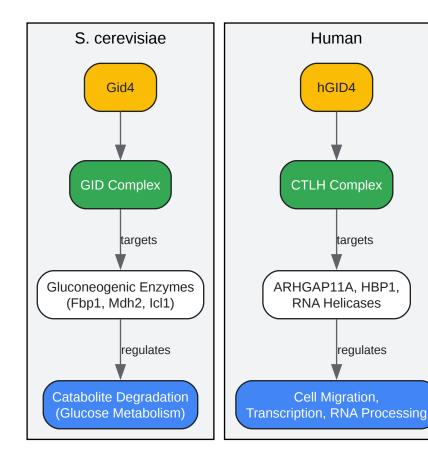
Caption: The GID4-mediated Pro/N-end rule pathway.



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Caption: Experimental workflow for BioID2.





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Caption: Comparison of GID4 function in yeast and humans.

Conclusion

GID4 homologs across species play a conserved and vital role as substrate receptors for the GID/CTLH E3 ubiquitin ligase complex. From regulating metabolic adaptation in yeast to controlling cell migration and gene expression in humans, the functions of GID4 are central to maintaining cellular homeostasis. The detailed understanding of its structure, substrate recognition mechanisms, and cellular roles provides a solid foundation for further research and the development of novel therapeutic strategies targeting this important cellular machinery. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the GID4-mediated degradation pathway.



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